molecular formula C11H17NO2S B4109072 N-(1,1-dimethylpropyl)benzenesulfonamide

N-(1,1-dimethylpropyl)benzenesulfonamide

Cat. No.: B4109072
M. Wt: 227.33 g/mol
InChI Key: REOBTHQZMVAVFT-UHFFFAOYSA-N
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Description

N-(1,1-Dimethylpropyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a 1,1-dimethylpropyl (tert-pentyl) group at the nitrogen atom. This branching confers significant steric bulk, which influences its physicochemical properties, such as solubility, lipophilicity, and metabolic stability. The compound’s structure is pivotal in applications ranging from medicinal chemistry (e.g., receptor binding) to analytical chemistry, where its retention behavior in chromatographic systems is studied . Derivatives of this compound often feature additional substituents on the benzene ring (e.g., methoxy, cyano, or heterocyclic groups), which modulate electronic and steric interactions .

Properties

IUPAC Name

N-(2-methylbutan-2-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2S/c1-4-11(2,3)12-15(13,14)10-8-6-5-7-9-10/h5-9,12H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOBTHQZMVAVFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)NS(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(1,1-dimethylpropyl)benzenesulfonamide with structurally related sulfonamides and branched alkyl-substituted analogs. Key differences in substituents, molecular properties, and functional behaviors are highlighted.

Structural Isomerism and Substituent Positioning

  • N-(1,2-Dimethylpropyl)benzenesulfonamide (Isomer of JWH-018) :
    The positional isomerism between the 1,1- and 1,2-dimethylpropyl groups significantly impacts chromatographic retention. For instance, under identical conditions, the 1,1-dimethylpropyl isomer elutes earlier (retention factor = 0.5707) compared to the 1,2-dimethylpropyl isomer (retention factor = 0.5724), reflecting subtle differences in hydrophobicity and steric interactions with stationary phases .

Substituent Effects on the Benzene Ring

  • 2-Cyano-N-(1,1-dimethylpropyl)benzenesulfonamide: The electron-withdrawing cyano group at the benzene ring’s ortho position increases the sulfonamide’s acidity (pKa ~8–9) compared to unsubstituted analogs.
  • 5-[(5,7-Dioxopyrrolo[3,4-b]pyridin-6-yl)methyl]-2-methoxy-N-(1,1-dimethylpropyl)benzenesulfonamide: The addition of a dioxopyrrolopyridinylmethyl group and methoxy substituent expands hydrogen-bonding capacity (7 acceptors, 1 donor) and increases molecular weight (417.48 g/mol). These features enhance binding affinity for targets like the relaxin receptor (ChEMBL ID: CHEMBL1293316), distinguishing it from simpler derivatives .

Heterocyclic and Organophosphorus Analogs

  • This compound’s logP value is estimated to be ~3.5, higher than non-fluorinated analogs, suggesting improved membrane permeability .
  • Their enhanced steric shielding around the phosphorus center reduces hydrolysis rates, increasing environmental persistence. This contrasts with sulfonamides, where steric bulk primarily affects receptor binding rather than chemical stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(1,1-dimethylpropyl)benzenesulfonamide
Reactant of Route 2
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N-(1,1-dimethylpropyl)benzenesulfonamide

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